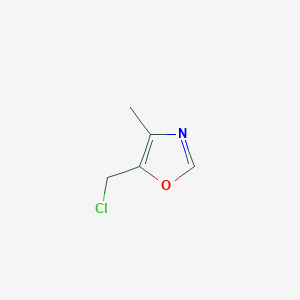

5-(Chloromethyl)-4-methyloxazole

Description

Significance of the Oxazole (B20620) Ring System in Chemical Synthesis and Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in both chemical synthesis and medicinal chemistry. nih.govtandfonline.comnumberanalytics.com Its aromatic nature and unique electronic properties make it a valuable scaffold in the design of new molecules. numberanalytics.com The oxazole moiety is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.gov

In the field of chemical synthesis , oxazoles serve as versatile precursors for a variety of other heterocyclic systems. researchgate.net They can undergo cycloaddition reactions, such as the Diels-Alder reaction, which allows for the construction of more complex molecular architectures like pyridines and furans. pharmaguideline.com The reactivity of the oxazole ring can be tuned by the presence of substituents, enabling chemists to perform a range of transformations including electrophilic and nucleophilic substitution reactions. tandfonline.comnumberanalytics.compharmaguideline.com Common methods for synthesizing the oxazole core include the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis. nih.govnumberanalytics.compharmaguideline.com

The importance of the oxazole ring is profoundly evident in medicinal chemistry . tandfonline.com Its structure allows for diverse interactions with biological targets such as enzymes and receptors through various non-covalent bonds. nih.govrsc.org This has led to the development of numerous oxazole-containing compounds with a wide range of therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov The oxazole ring can act as a bioisostere for other functional groups, like esters or amides, which can improve a drug's metabolic stability and pharmacokinetic profile. rsc.orgresearchgate.net

Overview of Chloromethylated Heterocycles as Versatile Synthetic Intermediates

Chloromethylated heterocycles are a class of organic compounds characterized by a heterocyclic ring bearing a chloromethyl (-CH2Cl) group. This functional group is highly reactive and serves as a key electrophilic site, making these compounds exceptionally versatile intermediates in organic synthesis. researchgate.net The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This reactivity allows for the facile introduction of various functional groups and the extension of carbon chains.

The utility of chloromethylated heterocycles is demonstrated in their application for constructing more complex molecules, including those with potential biological activity. nih.gov For instance, they can be used in the synthesis of duocarmycin-like prodrugs, which are known for their DNA alkylating properties. nih.gov The chloromethyl group can participate in reactions such as amination, phosphorylation, and the formation of chelates and complexes. chemscene.com The reactivity of chloromethyl chlorosulfate (B8482658) with active methylene (B1212753) compounds, for example, leads to the formation of polyfunctional dihydrofuran and tetrahydropyran (B127337) derivatives through a sequence of reactions including chloromethylation. researchgate.net

The combination of a reactive chloromethyl group with a heterocyclic scaffold provides a powerful tool for synthetic chemists to build and diversify molecular structures, leading to the discovery of new compounds with desired properties.

Table 1: Properties of 5-(Chloromethyl)-4-methyloxazole

| Property | Value |

| Molecular Formula | C₅H₆ClNO |

| Molecular Weight | 131.56 g/mol |

| SMILES | CC1=C(OC=N1)CCl |

This table displays key physical and chemical properties of the compound this compound.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTCFYSYEZIRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276840 | |

| Record name | 5-(CHLOROMETHYL)-4-METHYLOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45515-22-8 | |

| Record name | 5-(CHLOROMETHYL)-4-METHYLOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-4-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of the Chloromethyl Group in 5 Chloromethyl 4 Methyloxazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary mode of reaction for 5-(chloromethyl)-4-methyloxazole is nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 5-position of the oxazole (B20620) ring, making it a valuable intermediate in organic synthesis.

The reaction of this compound with amine nucleophiles provides a direct route to the synthesis of oxazole-containing amino esters. These compounds are of interest as they can be considered unnatural amino acids and potential building blocks for peptidomimetics and other biologically active molecules. thieme.de The reaction proceeds via a standard SN2 mechanism, where the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. A variety of primary and secondary amines can be used, leading to a diverse range of substituted amino esters.

Table 1: Examples of Reactions with Amine Nucleophiles

| Amine Nucleophile | Product |

| Ammonia | 5-(Aminomethyl)-4-methyloxazole |

| Diethylamine | 5-(Diethylaminomethyl)-4-methyloxazole |

| Piperidine | 5-(Piperidinomethyl)-4-methyloxazole |

| Morpholine (B109124) | 5-(Morpholinomethyl)-4-methyloxazole |

This table is illustrative and provides a general representation of the types of products formed.

Researchers have utilized this reactivity to synthesize novel oxazolyl amino acids. These efforts are part of a broader interest in developing new molecular scaffolds for drug discovery. thieme.de

Similar to the reaction with amines, this compound readily reacts with oxygen nucleophiles, such as alcohols and phenols, to form the corresponding ether derivatives. This reaction, often referred to as a Williamson-type ether synthesis, is typically facilitated by a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

The resulting ethers are valuable intermediates for further functionalization or as target molecules themselves. The choice of alcohol can introduce a wide array of functionalities, including alkyl, aryl, and substituted alkyl groups.

Table 2: Examples of Reactions with Oxygen Nucleophiles

| Oxygen Nucleophile | Product |

| Methanol (B129727) | 5-(Methoxymethyl)-4-methyloxazole |

| Ethanol | 5-(Ethoxymethyl)-4-methyloxazole |

| Phenol | 5-(Phenoxymethyl)-4-methyloxazole |

| Benzyl alcohol | 5-(Benzyloxymethyl)-4-methyloxazole |

This table is illustrative and provides a general representation of the types of products formed.

The electrophilic nature of the chloromethyl group in this compound also allows for C-C bond formation through reactions with stabilized carbanions. These carbanions are typically generated from compounds with acidic methylene (B1212753) or methine protons, such as malonic esters, β-keto esters, and cyanoacetates.

This type of alkylation reaction is a powerful tool for extending the carbon chain at the 5-position of the oxazole ring, providing access to a wide range of more complex oxazole derivatives. The reaction is usually performed in the presence of a suitable base to generate the carbanion in situ.

Table 3: Examples of Alkylation Reactions with Stabilized Carbanions

| Carbanion Source | Product |

| Diethyl malonate | Diethyl 2-((4-methyloxazol-5-yl)methyl)malonate |

| Ethyl acetoacetate (B1235776) | Ethyl 2-acetyl-3-(4-methyloxazol-5-yl)propanoate |

| Malononitrile | 2-((4-methyloxazol-5-yl)methyl)malononitrile |

This table is illustrative and provides a general representation of the types of products formed.

Mechanistic Studies of Chloromethyl Oxazole Transformations

The reactions of the chloromethyl group in oxazole derivatives are generally understood to proceed through classic nucleophilic substitution pathways. For primary halides like this compound, the SN2 mechanism is predominant, especially with strong, unhindered nucleophiles. In this mechanism, the nucleophile attacks the carbon atom bearing the chlorine in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral.

However, the possibility of an SN1-type mechanism cannot be entirely dismissed, particularly under conditions that favor carbocation formation, such as with weaker nucleophiles or in polar, protic solvents. The stability of the potential intermediate, the (4-methyloxazol-5-yl)methyl cation, would be influenced by the electronic properties of the oxazole ring. The oxazole ring can exhibit some resonance stabilization, which could lend some stability to an adjacent carbocation.

Influence of Ring Substituents on Chloromethyl Reactivity and Selectivity

The reactivity of the chloromethyl group is significantly influenced by the nature and position of other substituents on the oxazole ring. Electron-withdrawing groups on the ring will generally increase the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of substitution reactions. Conversely, electron-donating groups would be expected to decrease the reactivity of the chloromethyl group.

For instance, the presence of an electron-withdrawing group at the 2-position of the oxazole ring would enhance the partial positive charge on the C5-methylene carbon, thereby increasing its reactivity towards nucleophiles. The methyl group at the 4-position has a mild electron-donating effect through hyperconjugation, which could slightly temper the reactivity compared to an unsubstituted oxazole.

In cases of polysubstituted oxazoles, steric hindrance can also play a crucial role in determining the rate and selectivity of the reaction. Bulky substituents near the chloromethyl group can impede the approach of the nucleophile, slowing down the reaction rate.

Derivatization Strategies and Functionalization of 5 Chloromethyl 4 Methyloxazole

Synthesis of Novel Oxazole (B20620) Derivatives via Chloromethyl Functionalization

The chloromethyl group at the 5-position of the 4-methyloxazole (B41796) ring serves as a potent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone for the synthesis of a wide array of novel oxazole derivatives. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The general strategy involves the reaction of 5-(Chloromethyl)-4-methyloxazole with a chosen nucleophile, often in the presence of a base to facilitate the reaction. The choice of solvent and reaction conditions is crucial and is typically optimized based on the nature of the nucleophile.

Nucleophilic Substitution Reactions:

Common nucleophiles employed in the derivatization of this compound include:

Oxygen Nucleophiles: Alcohols and phenols can react to form the corresponding ethers. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would yield 5-(methoxymethyl)-4-methyloxazole.

Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for this transformation, leading to the formation of 5-(aminomethyl)-4-methyloxazole derivatives. This reaction is fundamental in the synthesis of various biologically active compounds and ligands. For example, reaction with morpholine (B109124) would produce 4-((4-methyloxazol-5-yl)methyl)morpholine.

Sulfur Nucleophiles: Thiolates are effective nucleophiles that can displace the chloride to form thioethers. For example, reaction with sodium thiophenolate would result in the formation of 4-methyl-5-((phenylthio)methyl)oxazole.

Carbon Nucleophiles: Carbanions, such as those derived from malonates or cyanides, can be used to extend the carbon chain at the 5-position. The reaction with sodium cyanide, for instance, would yield (4-methyloxazol-5-yl)acetonitrile.

Azide (B81097) Nucleophiles: Sodium azide is a common reagent to introduce an azido (B1232118) group, forming 5-(azidomethyl)-4-methyloxazole. This azide derivative is a valuable intermediate that can be further transformed, for example, into an amine via reduction or into a triazole via cycloaddition reactions.

The following interactive table summarizes the types of derivatives that can be obtained from the functionalization of the chloromethyl group.

| Nucleophile | Reagent Example | Product Class | Product Example |

| Oxygen | Sodium methoxide | Ether | 5-(Methoxymethyl)-4-methyloxazole |

| Nitrogen | Morpholine | Amine | 4-((4-Methyloxazol-5-yl)methyl)morpholine |

| Sulfur | Sodium thiophenolate | Thioether | 4-Methyl-5-((phenylthio)methyl)oxazole |

| Carbon | Sodium cyanide | Nitrile | (4-Methyloxazol-5-yl)acetonitrile |

| Azide | Sodium azide | Azide | 5-(Azidomethyl)-4-methyloxazole |

Preparation of N-Substituted Oxazole-Containing Amino Acid Analogues as Building Blocks

A significant application of this compound is in the synthesis of non-proteinogenic amino acids, which are crucial building blocks for creating peptidomimetics and other biologically active molecules. The incorporation of an oxazole moiety into an amino acid structure can impart unique conformational constraints and metabolic stability.

A key strategy for preparing N-substituted oxazole-containing amino acid analogues involves the alkylation of an amino acid ester with this compound. This reaction is typically performed in the presence of a base to deprotonate the amino group of the amino acid ester, thereby increasing its nucleophilicity.

A study has reported the preparation of a series of oxazole-containing amino esters through a silver perchlorate (B79767) (AgClO₄)-promoted substitution reaction between a primary amine and a chloromethyl-functionalized oxazole. nih.gov This method has been shown to be effective for a wide range of primary amines, affording the corresponding N-substituted amino esters in good yields.

General Reaction Scheme:

The reaction of an amino acid ester (e.g., methyl glycinate) with this compound in the presence of a suitable base and solvent system yields the corresponding N-((4-methyloxazol-5-yl)methyl)amino acid ester.

Table of Synthesized N-Substituted Oxazole-Containing Amino Acid Analogues:

The following interactive table presents examples of N-substituted oxazole-containing amino acid analogues synthesized from chloromethyl-functionalized oxazoles and various primary amines, highlighting the versatility of this approach. nih.gov

| Primary Amine | Product | Yield (%) |

| Methyl glycinate | Methyl N-((4-methyloxazol-5-yl)methyl)glycinate | 75 |

| Methyl alaninate | Methyl N-((4-methyloxazol-5-yl)methyl)alaninate | 68 |

| Methyl valinate | Methyl N-((4-methyloxazol-5-yl)methyl)valinate | 72 |

| Methyl leucinate | Methyl N-((4-methyloxazol-5-yl)methyl)leucinate | 81 |

| Methyl phenylalaninate | Methyl N-((4-methyloxazol-5-yl)methyl)phenylalaninate | 85 |

These synthesized building blocks are valuable for the preparation of novel cyclopeptide analogues with modified backbones, which can lead to compounds with enhanced biological activity and stability. nih.gov

Stereoselective Derivatization and Application of Chiral Auxiliaries

The stereoselective derivatization of this compound is a more advanced synthetic challenge, aiming to control the three-dimensional arrangement of atoms in the resulting molecules. This is particularly important when synthesizing chiral molecules, such as enantiomerically pure amino acids or natural products. One common strategy to achieve stereoselectivity is the use of chiral auxiliaries.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. Evans' oxazolidinone auxiliaries are a well-known class of chiral auxiliaries used for stereoselective alkylation, aldol, and Diels-Alder reactions. wikipedia.orgsigmaaldrich.com

While specific examples detailing the use of chiral auxiliaries directly with this compound are not extensively reported in the available literature, the principles of asymmetric synthesis can be applied. For instance, a chiral auxiliary could be attached to a nucleophile that subsequently reacts with this compound.

Hypothetical Application of a Chiral Auxiliary:

A hypothetical approach to a stereoselective synthesis could involve the use of a chiral enolate. For example, an N-acyloxazolidinone, a common chiral auxiliary, can be deprotonated to form a chiral enolate. The reaction of this chiral enolate with this compound would be expected to proceed with a high degree of diastereoselectivity, influenced by the steric bulk of the chiral auxiliary.

General Steps for Stereoselective Alkylation using a Chiral Auxiliary:

Attachment of the Chiral Auxiliary: A suitable prochiral substrate is attached to the chiral auxiliary.

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation with this compound) where the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the product to yield the desired enantiomerically enriched compound.

The development of such stereoselective methods would significantly enhance the utility of this compound as a building block for the synthesis of complex chiral molecules.

Scaffold Elaboration for Complex Molecular Architectures

The utility of this compound extends beyond the synthesis of simple derivatives to its incorporation into the framework of complex molecular architectures, including natural products with significant biological activity. The oxazole ring is a common motif in many marine-derived natural products, often contributing to their bioactivity.

Hennoxazole A Synthesis:

One notable example is the use of a bis-oxazole fragment, which can be conceptually derived from precursors like this compound, in the total synthesis of (-)-Hennoxazole A. nih.govwilliams.edunih.gov Hennoxazole A is a marine natural product that exhibits antiviral activity. williams.edu The synthesis of this complex molecule involves the coupling of several advanced intermediates, one of which is a pyran/bis-oxazole fragment. nih.gov The key step often involves the deprotonation of a methyl group on a pre-formed oxazole ring followed by alkylation, a reaction that highlights the reactivity of the positions adjacent to the oxazole ring. nih.govnih.gov

Diazonamide A Synthesis:

Another complex natural product featuring an oxazole moiety is Diazonamide A. nih.govrsc.orgprinceton.edu The synthesis of Diazonamide A is a formidable challenge in organic chemistry, and various strategies have been developed to construct its intricate polycyclic structure. nih.govrsc.orgprinceton.edu The indole-bisoxazole core of Diazonamide A is a key structural feature. nih.gov Synthetic approaches have utilized oxazole-containing building blocks that could be prepared from precursors like this compound. For instance, the synthesis of a 3-(oxazol-5-yl)-indole fragment has been described as a key step in the progress towards the total synthesis of Diazonamide A. nih.gov

Table of Complex Molecules Incorporating the Oxazole Scaffold:

The following interactive table provides an overview of complex natural products where the 4-methyl-5-substituted oxazole motif is a key structural element.

| Complex Molecule | Biological Activity | Role of Oxazole Building Block |

| (-)-Hennoxazole A | Antiviral williams.edu | Forms part of the bis-oxazole core, crucial for the overall structure and likely bioactivity. nih.govnih.gov |

| Diazonamide A | Antimitotic | Constitutes the indole-bisoxazole fragment, a central part of the complex macrocyclic structure. nih.govnih.gov |

The successful incorporation of the 5-(substituted)-4-methyloxazole unit into these complex targets underscores the importance of this building block in the strategic assembly of architecturally challenging and biologically relevant molecules.

Structure Activity Relationship Sar Studies of 5 Chloromethyl 4 Methyloxazole Derivatives

Impact of Substituent Position and Regioisomerism on Biological Activity

The spatial arrangement of substituents on the oxazole (B20620) ring and any appended functionalities is a critical determinant of a molecule's interaction with its biological target. In the context of 5-(Chloromethyl)-4-methyloxazole derivatives, the relative positions of the chloromethyl and methyl groups, as well as any further substitutions, would significantly influence their biological profile.

The introduction of substituents at different positions on a heterocyclic scaffold can drastically alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its binding affinity and efficacy. For instance, studies on other heterocyclic systems have shown that the position of a methyl or chloro group can profoundly impact antimicrobial or other biological activities. nih.gov Shifting a key substituent can lead to a complete loss of activity or, conversely, a significant enhancement in potency, underscoring the importance of regioisomerism in drug design.

In a hypothetical series of this compound analogs, modifying the position of the methyl group from the 4-position to the 2-position would create a new regioisomer, 5-(Chloromethyl)-2-methyloxazole. This change would alter the electronic environment of the oxazole ring and the spatial relationship between the substituents, which could lead to differential interactions with a target protein. Similarly, the introduction of new substituents at the 2-position of the this compound core would generate a library of derivatives with varied physicochemical properties and, consequently, a spectrum of biological activities.

A systematic exploration of these positional isomers would be essential to map the pharmacophore and understand the structural requirements for optimal biological activity.

Bioisosteric Replacements within the Oxazole Framework

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug discovery. This approach is often employed to improve potency, selectivity, or pharmacokinetic properties while retaining the essential binding interactions.

Furthermore, the substituents on the oxazole ring are prime candidates for bioisosteric modification. The 4-methyl group could be replaced by other small alkyl groups (e.g., ethyl), a cyclopropyl (B3062369) group, or a halogen atom (e.g., chloro or fluoro) to probe the steric and electronic requirements at this position. The reactive 5-chloromethyl group could be modified to other functionalities with similar size and reactivity profiles.

The following table illustrates potential bioisosteric replacements for different parts of the this compound scaffold:

| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Oxazole Ring | Thiazole (B1198619), Isoxazole (B147169), 1,2,4-Oxadiazole, Pyrazole (B372694) | Modulate electronic properties, hydrogen bonding capacity, and metabolic stability. |

| 4-Methyl Group | Ethyl, Cyclopropyl, Chloro, Fluoro | Investigate steric tolerance and electronic effects at the 4-position. |

| 5-Chloromethyl Group | -CH₂F, -CH₂OH, -CH₂CN, -CH₂NH₂ | Alter reactivity, polarity, and hydrogen bonding potential. |

Correlation between Structural Modifications and Potency in Specific Assays

For instance, in a hypothetical screen for anticancer activity, one might find that increasing the lipophilicity of a substituent at the 2-position of the oxazole ring leads to enhanced cell permeability and, consequently, higher potency. Conversely, the introduction of a bulky substituent might be detrimental to activity if the binding pocket of the target protein is sterically constrained.

A quantitative structure-activity relationship (QSAR) study could be employed to build a mathematical model that correlates the physicochemical properties of the derivatives (e.g., logP, molecular weight, electronic parameters) with their observed biological activity. Such a model could then be used to predict the potency of novel, unsynthesized derivatives, thereby guiding further optimization efforts.

The table below presents a hypothetical scenario illustrating how structural modifications could correlate with potency in a generic cellular assay:

| Compound | Modification from Parent Scaffold | Hypothetical IC₅₀ (µM) |

| 1 | This compound (Parent) | 10 |

| 2 | Replacement of 4-methyl with 4-ethyl | 5 |

| 3 | Replacement of 4-methyl with 4-cyclopropyl | 2 |

| 4 | Replacement of 4-methyl with 4-chloro | 15 |

| 5 | Bioisosteric replacement of oxazole with thiazole | 8 |

| 6 | Introduction of a phenyl group at the 2-position | 0.5 |

| 7 | Introduction of a 4-methoxyphenyl (B3050149) group at the 2-position | 0.2 |

In this hypothetical example, we can observe several trends. The potency increases with the size of the alkyl group at the 4-position (cyclopropyl > ethyl > methyl), suggesting a favorable hydrophobic interaction in the binding pocket. Halogenation at this position is detrimental. Bioisosteric replacement of the oxazole with a thiazole results in a slight decrease in potency. The most significant enhancement in potency is achieved by introducing an aromatic substituent at the 2-position, with an electron-donating methoxy (B1213986) group further improving the activity.

These hypothetical correlations would need to be validated through the actual synthesis and rigorous biological testing of a focused library of this compound derivatives. Such studies would be invaluable in unlocking the full therapeutic potential of this chemical scaffold.

Applications of 5 Chloromethyl 4 Methyloxazole in Organic Synthesis

Versatile Building Block for Complex Heterocyclic Systems

The inherent reactivity of 5-(chloromethyl)-4-methyloxazole makes it an exceptional starting material for the synthesis of a wide array of complex heterocyclic systems. The presence of the electrophilic chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functionalities and the construction of new ring systems.

Organic chemists utilize this compound as a key component in multi-step syntheses to generate intricate molecular scaffolds. sigmaaldrich.com Its ability to participate in diverse chemical transformations has led to the development of novel synthetic routes for a range of heterocyclic compounds. ekb.egmdpi.comnih.gov The oxazole (B20620) core itself is a privileged structure in medicinal chemistry, and the ability to readily modify the C5 position via the chloromethyl group provides a powerful tool for creating libraries of compounds for drug discovery. sigmaaldrich.com

The synthesis of substituted oxazoles and the subsequent annulation to form fused heterocyclic systems are common strategies employed by researchers. For instance, the reaction of this compound with various nucleophiles can lead to the formation of intermediates that can be further cyclized to yield complex polycyclic structures. frontiersin.org This versatility has been demonstrated in the synthesis of various novel ring systems containing pyran, pyrazole (B372694), and other heterocyclic moieties. mdpi.comnih.gov

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds

The utility of this compound extends significantly into the realm of pharmaceutical chemistry, where it serves as a crucial intermediate in the synthesis of medicinally important scaffolds. sigmaaldrich.com The oxazole ring is a common feature in many biologically active compounds, and the ability to introduce diverse substituents through the chloromethyl handle is a key advantage in the design and synthesis of new drug candidates. nih.gov

Research has shown that derivatives of this compound can be elaborated into compounds with potential therapeutic applications. The synthesis of various oxazole-containing compounds has been a focus of medicinal chemistry research, with many exhibiting a range of biological activities. nih.govnih.gov

The strategic incorporation of the this compound unit allows for the construction of molecular frameworks that can interact with specific biological targets. Its role as a synthon provides access to a diverse chemical space, which is essential for the identification of lead compounds in drug discovery programs.

Utility in the Construction of Agrochemical Intermediates

Beyond pharmaceuticals, this compound has also found application in the synthesis of agrochemical intermediates. stanford.edudntb.gov.ua The development of new and effective pesticides and herbicides is crucial for modern agriculture, and heterocyclic compounds often play a significant role in the design of these agents.

The reactivity of the chloromethyl group allows for the introduction of toxophoric groups or moieties that can enhance the efficacy and selectivity of the final agrochemical product. The synthesis of novel heterocyclic structures derived from this compound can lead to the discovery of compounds with desired pesticidal or herbicidal properties.

The ability to efficiently construct complex molecules from readily available building blocks like this compound is a key driver of innovation in the agrochemical industry. dntb.gov.ua

Applications of 5 Chloromethyl 4 Methyloxazole Derivatives in Medicinal and Agrochemical Chemistry

Development of Novel Therapeutic Agents

The structural motif of 5-(Chloromethyl)-4-methyloxazole serves as a versatile scaffold for the synthesis of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential across several key pharmacological areas.

Anticancer Agents and Antiproliferative Activity

Derivatives of this compound have emerged as a promising class of compounds in the fight against cancer. Researchers have synthesized and evaluated various derivatives for their ability to inhibit the growth of cancer cells. For instance, spirooxindole derivatives, which can be synthesized using precursors related to the oxazole (B20620) family, have been identified as potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer development. acs.org One such compound, 60 (AA-115/APG-115) , demonstrated high affinity for MDM2, potent cellular activity, and the ability to cause complete and long-lasting tumor regression in in-vivo models. acs.org This compound has advanced to Phase I clinical trials for cancer treatment. acs.org

Another area of investigation involves the development of inhibitors for the WNT/β-catenin pathway, which is often dysregulated in cancer. mdpi.com A racemic compound, RS4690 , was identified as a selective inhibitor of Dishevelled 1 (DVL1) binding, with the (S)-enantiomer showing an EC₅₀ of 0.49 ± 0.11 μM. mdpi.comnih.gov This compound inhibited the growth of HCT116 colon cancer cells with an EC₅₀ of 7.1 ± 0.6 μM. mdpi.comnih.gov

Furthermore, thiazolo[4,5-d]pyrimidine (B1250722) derivatives incorporating a trifluoromethyl group have been synthesized and evaluated for their anticancer potential. nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) acs.orgchemicalbook.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) , has shown significant antiproliferative activity against various human cancer cell lines. nih.gov

The antiproliferative activity of these and other related compounds is a subject of ongoing research, with many derivatives showing promise in preclinical studies against various cancer cell lines, including ovarian (SK-OV-3), breast (MCF-7), and colon cancer cell lines. researchgate.netdntb.gov.ua

Table 1: Selected this compound Derivatives and Analogs with Anticancer Activity

| Compound | Target/Mechanism | Key Findings |

| 60 (AA-115/APG-115) | MDM2 inhibitor | High affinity to MDM2 (Ki < 1 nM), potent cellular activity, complete tumor regression in vivo. Currently in Phase I clinical trials. acs.org |

| (S)-RS4690 | DVL1 inhibitor | EC₅₀ of 0.49 ± 0.11 μM for DVL1 inhibition; inhibited HCT116 cell growth with an EC₅₀ of 7.1 ± 0.6 μM. mdpi.comnih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) acs.orgchemicalbook.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Antiproliferative | Most active among a series of newly synthesized thiazolo[4,5-d]pyrimidine derivatives against various cancer cell lines. nih.gov |

| CHMFL-KIT-64 | c-KIT kinase inhibitor | Potent inhibitor of broad-spectrum c-KIT mutants, demonstrating good in vivo antitumor efficacy in mice models. nih.gov |

PRMT5 Inhibitor Development

Protein Arginine Methyltransferase 5 (PRMT5) has been identified as a promising therapeutic target in oncology, particularly for cancers with MTAP gene deletion. nih.gov The development of PRMT5 inhibitors that selectively target the PRMT5/MTA complex is an active area of research. nih.gov Fragment-based screening has led to the discovery of unique pharmacophores that can serve as starting points for the development of potent and selective inhibitors. nih.gov For example, fragment hits have been identified that form key hydrogen bond networks within the PRMT5/MTA complex. nih.gov The clinical candidate MRTX1719 is a small molecule that potently binds to the PRMT5/MTA complex and selectively inhibits PRMT5 in MTAP-deleted cancer cells. nih.gov Other PRMT5 inhibitors like PRT543 and PRT811 have also shown potent anti-tumor activity in preclinical models of adenoid cystic carcinoma. nih.gov

Antifungal and Antimicrobial Activity of Oxazole Derivatives

Derivatives of oxazole have demonstrated a broad spectrum of antimicrobial activity. Chalcone derivatives bearing trifluoromethyl and trifluoromethoxy substituents have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov Compounds with a trifluoromethoxy group were generally more effective. nih.gov Notably, compounds A3 and B3 , which contain an indole (B1671886) ring, showed the most significant antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov

Carbazole (B46965) derivatives have also been investigated for their antimicrobial potential. mdpi.comnih.govmdpi.com Some of these compounds have shown excellent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comnih.govmdpi.com For example, a guanidine-containing carbazole derivative exhibited excellent antibacterial activity with MIC values comparable to the standard drug vancomycin. mdpi.com

Table 2: Antimicrobial Activity of Selected Oxazole and Related Derivatives

| Compound/Derivative Class | Target Organisms | Key Findings |

| Trifluoromethoxy-substituted Chalcones (e.g., B3) | Bacteria (S. aureus, B. subtilis, E. coli), Fungi (C. albicans, A. niger) | More effective than trifluoromethyl-substituted analogs; compound B3 showed a zone of inhibition of 26 mm against S. aureus. nih.gov |

| Guanidine-containing Carbazole Derivative (49p) | S. aureus strains (including MRSA) | Excellent antibacterial activity with MIC values in the range of 0.78–1.56 μg/mL. mdpi.com |

| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | Gram-positive bacteria (S. aureus) | Effectively inhibit the growth of Gram-positive bacteria. nih.gov |

Other Investigated Pharmacological Activities (e.g., Analgesic, Anti-inflammatory)

The versatility of the oxazole scaffold extends to the development of agents with analgesic and anti-inflammatory properties. A series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been synthesized and found to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Furthermore, various heterocyclic compounds derived from structures related to oxazoles, such as pyrazole (B372694) and triazole derivatives, have been investigated for their analgesic and anti-inflammatory effects. nih.govnih.govresearchgate.net For instance, certain amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid demonstrated analgesic and anti-inflammatory activity comparable to aspirin (B1665792) and indomethacin, respectively. nih.gov Similarly, specific 1,2,4-triazole (B32235) derivatives have shown encouraging anti-inflammatory, analgesic, and antipyretic results in preclinical models. nih.gov

Application in Agrochemical Formulations for Crop Protection

Beyond pharmaceuticals, derivatives of this compound and related heterocyclic compounds have found applications in the agrochemical industry. These compounds can be incorporated into various formulations to protect crops from pests and diseases. vanderbiltminerals.com For instance, isoxazole (B147169) derivatives have been explored for their potential as active ingredients in agrochemical formulations. researchgate.net The chemical stability and biological activity of these compounds make them suitable candidates for developing new pesticides. vanderbiltminerals.com Agrochemical formulations such as suspension concentrates, water-dispersible granules, and emulsifiable concentrates often utilize various adjuvants and dispersants to ensure the stability and efficacy of the active ingredient. vanderbiltminerals.com The principles of formulation development for pesticides can be applied to new active ingredients derived from the oxazole chemical family.

Advanced Spectroscopic and Structural Characterization of 5 Chloromethyl 4 Methyloxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidationnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.govresearchgate.net For 5-(Chloromethyl)-4-methyloxazole and its derivatives, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed for unambiguous structural assignment. core.ac.uk

In the ¹H NMR spectrum of an oxazole (B20620) derivative, distinct signals correspond to each unique proton. For instance, the protons of the chloromethyl group (-CH₂Cl) typically appear as a singlet in a specific chemical shift range. The methyl group (-CH₃) protons also produce a singlet, while the proton on the oxazole ring (if present) would have a characteristic chemical shift.

¹³C NMR spectroscopy provides information on the carbon framework. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbons in the oxazole ring, the chloromethyl group, and the methyl group are indicative of their electronic environments. For example, the carbon atom bonded to the electronegative chlorine atom in the chloromethyl group will be significantly downfield.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton couplings through bonds, helping to identify adjacent protons. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms they are directly attached to. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule and confirming the substitution pattern on the oxazole ring. core.ac.uk

While specific spectral data for this compound is not widely published, the table below shows typical chemical shifts for related oxazole structures.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Oxazole Derivatives Data is illustrative and based on related structures found in chemical literature.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-2 (Oxazole Ring) | ~7.75 | ~150-160 |

| H-5 (Oxazole Ring) | ~7.05 | ~125-135 |

| -CH₃ (at C4) | ~2.18-2.25 | ~10-15 |

| -CH₂Cl (at C5) | ~4.60-4.80 | ~35-45 |

| C-2 (Oxazole Ring) | - | ~150-160 |

| C-4 (Oxazole Ring) | - | ~135-145 |

| C-5 (Oxazole Ring) | - | ~125-135 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprintingmdpi.com

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint" of a compound. mdpi.comresearchgate.net These complementary techniques are based on the absorption (IR) or scattering (Raman) of light by vibrating molecules. mdpi.com

The analysis of the vibrational spectra of this compound would reveal characteristic bands corresponding to the various stretching and bending modes of its chemical bonds. researchgate.net

Key Vibrational Modes for this compound:

C-H Stretching: Aromatic C-H stretching from the oxazole ring typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and chloromethyl groups is observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected in the 1500-1650 cm⁻¹ region.

Ring Vibrations: The characteristic stretching and breathing modes of the oxazole ring itself would appear in the fingerprint region (roughly 1300-1500 cm⁻¹).

C-O-C Stretching: The asymmetric and symmetric stretching of the ether-like C-O-C linkage in the oxazole ring typically results in strong bands between 1000 and 1300 cm⁻¹.

C-Cl Stretching: A key indicator for this molecule is the C-Cl stretching vibration, which is expected to produce a distinct band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the key functional groups.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Frequencies are approximate and based on data for similar functional groups and heterocyclic systems. nih.govscirp.orgnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H Stretch (Aromatic) | Oxazole Ring | 3050 - 3150 | Medium | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂Cl | 2850 - 3000 | Strong | Strong |

| C=N Stretch | Oxazole Ring | 1600 - 1650 | Strong | Medium |

| C=C Stretch | Oxazole Ring | 1500 - 1580 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | Oxazole Ring | 1200 - 1280 | Strong | Weak |

| C-O-C Symmetric Stretch | Oxazole Ring | 1020 - 1080 | Medium | Strong |

| C-Cl Stretch | Chloromethyl | 600 - 800 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and how it packs within a crystal lattice. researchgate.net

For a derivative of this compound, a single-crystal X-ray diffraction experiment would yield a detailed structural model. The analysis would reveal:

The planarity of the oxazole ring.

The precise bond lengths of C-Cl, C-O, C-N, and C-C bonds.

The bond angles within the five-membered ring and involving the substituents.

The orientation of the chloromethyl and methyl groups relative to the oxazole ring.

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing.

The table below presents hypothetical, yet representative, crystallographic data for an oxazole derivative.

Table 3: Illustrative X-ray Crystallographic Data for an Oxazole Derivative This data is representative of what would be obtained for a small organic molecule and is not specific to the title compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 827.4 |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For a halogen-containing compound like this compound, chlorine content would also be determined. This method is crucial for verifying the empirical formula of a newly synthesized compound.

The results are typically presented as a comparison between the calculated (theoretical) and experimentally found percentages. A close agreement between these values confirms the compound's elemental composition and purity.

The molecular formula for this compound is C₅H₆ClNO. Its molecular weight is 147.56 g/mol .

Table 4: Elemental Analysis Data for this compound (C₅H₆ClNO)

| Element | Calculated (%) | Found (%) (Typical Experimental Result) |

| Carbon (C) | 40.69 | 40.75 |

| Hydrogen (H) | 4.10 | 4.15 |

| Chlorine (Cl) | 24.02 | 23.95 |

| Nitrogen (N) | 9.50 | 9.48 |

| Oxygen (O) | 10.84 | 10.67 (by difference) |

Future Perspectives and Emerging Research Directions

Rational Design of New Synthetic Routes for Substituted Oxazoles

The development of new synthetic methodologies for substituted oxazoles is driven by the need for efficiency, diversity, and sustainability. Rational design plays a pivotal role in achieving these goals by allowing chemists to devise synthetic routes that are not only high-yielding but also provide access to a wide array of structural analogs.

One promising approach involves the use of active subunit combination, where known bioactive fragments are pieced together to create novel molecules with potentially enhanced or new biological activities. This strategy has been successfully employed in the design of novel substituted oxazole (B20620) isoxazole (B147169) carboxamides, which have shown potential as herbicide safeners. nih.gov Molecular docking simulations can further aid this design process by predicting the binding affinity of designed molecules to their biological targets, thus prioritizing the synthesis of the most promising candidates. nih.gov

Future efforts in the rational design of synthetic routes for compounds like 5-(Chloromethyl)-4-methyloxazole and its derivatives will likely focus on:

Developing one-pot reactions: These reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of time, cost, and environmental impact.

Utilizing readily available starting materials: The use of inexpensive and commercially available precursors is crucial for the large-scale and cost-effective production of new oxazole derivatives. nih.gov

Exploring novel catalyst systems: The discovery of new catalysts can lead to milder reaction conditions, improved selectivity, and the ability to tolerate a wider range of functional groups.

The table below summarizes some modern synthetic strategies for oxazole derivatives.

| Synthetic Strategy | Key Features | Starting Materials | Reference |

| Van Leusen Synthesis | One-step synthesis of 5-substituted oxazoles under mild, basic conditions. | Aldehydes and tosylmethyl isocyanide (TosMIC) | ijpsonline.com |

| Iodine-Catalyzed Tandem Oxidative Cyclization | A practical and simple method with excellent functional group compatibility. | Aromatic aldehydes | organic-chemistry.org |

| Visible-Light Photocatalysis | Mild reaction conditions at room temperature. | α-bromoketones and benzylamines | acs.org |

| Halogen Dance Isomerization | Facile and effective for the synthesis of 2,4,5-trisubstituted-1,3-oxazoles. | 5-bromo-2-phenylthio-1,3-oxazole | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

Oxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgsemanticscholar.org The exploration of novel biological targets and therapeutic areas for oxazole-containing compounds is a vibrant and rapidly evolving field of research.

Recent studies have highlighted the potential of oxazole derivatives to inhibit novel targets such as STAT3 and G-quadruplexes, which are implicated in cancer progression. benthamdirect.com Furthermore, some oxazole derivatives have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs. benthamdirect.comacs.org The ability of the oxazole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a versatile scaffold for designing inhibitors for a wide range of biological targets. rsc.orgtandfonline.com

Future research in this area will likely focus on:

High-throughput screening: Screening large libraries of oxazole derivatives against a diverse panel of biological targets can lead to the identification of new lead compounds for various diseases.

Structure-activity relationship (SAR) studies: A detailed understanding of how structural modifications to the oxazole scaffold affect biological activity is crucial for the rational design of more potent and selective drugs. nih.govnih.gov

Target identification and validation: Once a biologically active oxazole derivative is identified, significant effort is required to determine its precise molecular target and validate its therapeutic potential.

The table below lists some of the biological targets of oxazole derivatives.

| Biological Target | Therapeutic Area | Example | Reference |

| Tubulin | Cancer | Disorazole C1 | acs.org |

| STAT3 | Cancer | Not specified | benthamdirect.com |

| G-quadruplex | Cancer | Not specified | benthamdirect.com |

| DNA Topoisomerases | Cancer | Not specified | benthamdirect.com |

| Protein Kinases | Cancer, Inflammation | Not specified | benthamdirect.com |

| Glutathione Reductase | Fungal Infections | Not specified | semanticscholar.org |

| Ryanodine Receptors | Insecticides | Not specified | mdpi.com |

Integration with Advanced Synthetic Methodologies (e.g., Microwave-Assisted Synthesis)

The integration of advanced synthetic methodologies, such as microwave-assisted synthesis, has revolutionized the preparation of oxazole derivatives. ijpsonline.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products in a fraction of the time required by conventional heating methods. nih.govisca.in

Microwave-assisted synthesis has been successfully applied to various oxazole-forming reactions, including the van Leusen synthesis and the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives. ijpsonline.com This technology is particularly well-suited for the rapid generation of libraries of compounds for biological screening. nih.gov The ability to perform reactions on a gram scale under microwave irradiation also demonstrates the potential for this technology in larger-scale synthetic applications. acs.org

Future directions in this area will likely involve:

Flow chemistry: Combining microwave heating with continuous flow reactors can enable the safe, efficient, and scalable synthesis of oxazole derivatives.

Green chemistry: The use of environmentally benign solvents, such as isopropyl alcohol, in combination with microwave-assisted synthesis can further enhance the sustainability of oxazole synthesis. ijpsonline.comnih.gov

Automation: The development of automated synthesis platforms that incorporate microwave technology can streamline the drug discovery process by enabling the rapid synthesis and purification of large numbers of compounds.

The table below highlights the advantages of microwave-assisted synthesis for oxazole derivatives.

| Feature | Description | Reference |

| Rapid Reactions | Reactions are often completed in minutes compared to hours with conventional heating. | nih.govacs.org |

| Higher Yields | Increased reaction rates and efficiency can lead to improved product yields. | nih.gov |

| Greener Synthesis | Often allows for the use of less hazardous solvents and reduces energy consumption. | ijpsonline.comisca.in |

| Scalability | Can be applied to both small-scale library synthesis and larger-scale production. | acs.org |

Q & A

Basic: What are the common synthetic routes for preparing 5-(Chloromethyl)-4-methyloxazole derivatives, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclization of precursors (e.g., substituted aldehydes or ketones) with chloromethylating agents. For example, 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole is synthesized via reaction of 4-methyl-2-propyloxazole with chloromethyl methyl ether in the presence of triethylamine (base), achieving moderate yields (~65%) . Optimization includes:

- Solvent selection : Polar aprotic solvents (DMSO, acetonitrile) enhance reaction rates.

- Temperature control : Reflux conditions (e.g., 18 hours) ensure complete cyclization .

- Purification : Crystallization with ethanol-water mixtures improves purity .

Basic: How are structural and purity characteristics of this compound validated in academic research?

Methodological Answer:

Key techniques include:

- Melting point analysis : Used to verify crystallinity (e.g., 141–143°C for triazole analogs) .

- NMR spectroscopy : Confirms substitution patterns (e.g., chloromethyl group at C5 and methyl at C4) .

- HPLC : Quantifies purity (>95% for oxadiazole derivatives) .

- Mass spectrometry : Validates molecular weight (e.g., 235.71 g/mol for 4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole) .

Advanced: What strategies resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) are addressed through:

- Dose-response studies : Establish concentration-dependent effects .

- Binding assays : Surface plasmon resonance (SPR) quantifies target affinity (e.g., fluorophenyl-substituted oxazoles binding to kinases) .

- Computational modeling : Molecular docking predicts interactions with biological targets (e.g., π-π stacking with aromatic residues) .

- Meta-analysis : Cross-referencing datasets from PubChem and independent studies minimizes bias .

Advanced: How do electronic and steric effects of substituents influence the reactivity of this compound?

Methodological Answer:

- Electron-withdrawing groups (e.g., fluorine at C2): Increase electrophilicity of the chloromethyl group, favoring nucleophilic substitution (e.g., SN2 reactions with amines) .

- Steric hindrance : Bulky substituents (e.g., 2,4-dimethylphenyl) reduce reaction rates in cyclization steps, requiring higher temperatures or catalysts .

- Computational validation : Density functional theory (DFT) calculates charge distribution and transition states .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Anticancer agents : Derivatives like 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine show cytotoxic activity via kinase inhibition .

- Antimicrobial scaffolds : Chloromethyl groups enable covalent binding to bacterial enzymes (e.g., penicillin-binding proteins) .

- Prodrug design : The chloromethyl moiety facilitates conjugation with targeting ligands (e.g., folate) .

Advanced: How are computational tools integrated into the study of this compound derivatives?

Methodological Answer:

- In silico screening : PubChem databases identify analogs with desired LogP (e.g., 4.66 for isoxazole derivatives) .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity .

- Reaction pathway simulation : Gaussian software models intermediates in cyclization reactions .

Basic: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., POCl3 in cyclization) .

- Protective gear : Chloromethyl compounds are alkylating agents; nitrile gloves and lab coats are mandatory .

- Waste disposal : Neutralize acidic by-products (e.g., HCl) before disposal .

Advanced: What are the challenges in scaling up synthesis of this compound derivatives?

Methodological Answer:

- Reactor design : Continuous flow systems improve heat dissipation in exothermic reactions (e.g., chloromethylation) .

- Yield optimization : Pilot studies adjust stoichiometry (e.g., 1.5 equiv. of chloromethylating agents) .

- Purification at scale : Chromatography is replaced with distillation or recrystallization for cost efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.